Cas no 2137620-55-2 (2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole)

2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole is a substituted thiazole derivative characterized by its chloro-methylphenyl and isopropyl functional groups. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing chloro group and sterically hindered isopropyl moiety, contribute to its utility in selective chemical transformations. The thiazole core enhances its potential as a scaffold for bioactive molecules, with applications in medicinal chemistry and material science. The compound's well-defined molecular structure ensures consistent performance in synthetic pathways, supporting its use in research and industrial applications.
2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole structure
2137620-55-2 structure
Product Name:2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole
CAS No:2137620-55-2
MF:C13H14ClNS
MW:251.77496099472
CID:5990119
PubChem ID:165451908
Update Time:2025-06-11

2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • EN300-741661
    • 2-(5-chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole
    • 2137620-55-2
    • 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole
    • Inchi: 1S/C13H14ClNS/c1-8(2)12-7-16-13(15-12)11-6-10(14)5-4-9(11)3/h4-8H,1-3H3
    • InChI Key: ULQLBDMNSPHVMK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=C(C=1)C1=NC(=CS1)C(C)C

Computed Properties

  • Exact Mass: 251.0535483g/mol
  • Monoisotopic Mass: 251.0535483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 41.1Ų

2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-741661-1.0g
2-(5-chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole
2137620-55-2
1g
$0.0 2023-06-07

2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole Related Literature

Additional information on 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole

Comprehensive Overview of 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole (CAS No. 2137620-55-2)

The compound 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole (CAS No. 2137620-55-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the thiazole ring and substituted phenyl group, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its modular design, which allows for further functionalization.

In recent years, the demand for heterocyclic compounds like 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole has surged, driven by advancements in drug discovery and material science. This compound’s CAS No. 2137620-55-2 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and catalysis. Its structural analogs are often explored for their antimicrobial and anti-inflammatory properties, aligning with current trends in combating antibiotic resistance.

The synthesis of 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole typically involves multi-step organic reactions, including condensation and cyclization processes. Its isopropyl-substituted thiazole core contributes to its lipophilicity, a critical factor in pharmacokinetic optimization. This characteristic is particularly valuable in designing CNS-targeting drugs, a hot topic in neurodegenerative disease research.

From an industrial perspective, the scalability of CAS No. 2137620-55-2 production is a key consideration. Manufacturers are investing in green chemistry approaches to reduce waste and improve yield, addressing the growing emphasis on sustainable synthesis. Questions like “How to optimize the synthesis of 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole?” are common in patent filings and process chemistry forums.

Analytical characterization of this compound relies heavily on techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). These methods confirm the purity and structural integrity of 2137620-55-2, which is essential for regulatory compliance in pharmaceutical applications. The rise of AI-assisted molecular modeling has also accelerated its study, with researchers using in silico tools to predict its interactions with biological targets.

In agrochemical contexts, derivatives of 2-(5-Chloro-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole are investigated for their potential as crop protection agents. Its halogenated aromatic system may offer resistance to degradation, a trait valued in environmental stability studies. This aligns with global searches for “eco-friendly pesticides” and “low-toxicity fungicides,” highlighting its cross-disciplinary appeal.

Future research directions for CAS No. 2137620-55-2 include exploring its structure-activity relationships (SAR) and expanding its utility in material science, such as organic electronics. As the scientific community prioritizes multifunctional compounds, this molecule’s versatility positions it as a valuable asset in innovation pipelines.

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